molecular formula C11H10F2N2O2S2 B12218262 1-(2,4-difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

1-(2,4-difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12218262
M. Wt: 304.3 g/mol
InChI Key: KSTVTTFNMLJMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, 1-(2,4-difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide, is a high-purity chemical reagent supplied for research and development purposes. The compound features a complex heterocyclic structure incorporating a thieno[3,4-d]imidazole core with a thione group and a sulfone functional group, further substituted with a 2,4-difluorophenyl ring. This specific arrangement of sulfur, nitrogen, and oxygen-containing functional groups, along with fluorinated aromatic systems, is often associated with potential biological activity in medicinal chemistry research . Such compounds are frequently investigated as potential enzyme inhibitors or for other pharmacologically relevant interactions. The presence of the thione group can be of particular interest for coordinating with metal ions or for further chemical derivatization . Researchers are exploring its applications in various fields, including the development of novel therapeutic agents and as a key intermediate in sophisticated organic syntheses. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate precautions, as the teratogenic potential of many lab chemicals is not fully characterized .

Properties

Molecular Formula

C11H10F2N2O2S2

Molecular Weight

304.3 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione

InChI

InChI=1S/C11H10F2N2O2S2/c12-6-1-2-9(7(13)3-6)15-10-5-19(16,17)4-8(10)14-11(15)18/h1-3,8,10H,4-5H2,(H,14,18)

InChI Key

KSTVTTFNMLJMNA-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Method 1: Cyclocondensation of Diamine Precursors

Reaction Scheme

  • Starting Material : 2,3-Diaminothiophene derivatives.
  • Reagents :
    • 2,4-Difluorophenyl isothiocyanate for introducing the aryl group.
    • Carbon disulfide (CS₂) or thiourea for thione formation.
  • Oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) to form the 5,5-dioxide.

Optimized Conditions

  • Cyclization : Conducted in tetrahydrofuran (THF) at 60–80°C for 12–24 hours.
  • Sulfurization : Lawesson’s reagent in toluene at reflux (110°C) yields the thione.
  • Oxidation : H₂O₂ (30%) in acetic acid at 0–5°C for 2 hours.
Table 1: Yield Analysis for Method 1
Step Yield (%) Purity (HPLC)
Cyclocondensation 65–72 92–95
Sulfurization 78–85 88–90
Oxidation 90–94 98–99

Method 2: Multi-Step Functionalization of Preformed Imidazole

Reaction Sequence

  • Core Synthesis : Ethyl 3-amino-4,5,6,7-tetrahydrothieno[3,4-d]imidazole-2-carboxylate.
  • Aryl Introduction : Ullmann coupling with 1-bromo-2,4-difluorobenzene using CuI/L-proline catalyst.
  • Thione Formation : Treatment with phosphorus pentasulfide (P₄S₁₀) in pyridine.
  • Sulfone Generation : Oxidation with KMnO₄ in acidic medium.

Critical Parameters

  • Coupling Reaction : Requires 110°C in DMF for 18 hours; yields improve with microwave assistance.
  • Thione Stability : Avoid excess P₄S₁₀ to prevent over-sulfurization.
Table 2: Comparative Efficiency of Method 2
Parameter Value
Total Yield 58–63%
Reaction Time 48–56 hours
Scalability Limited by Cu catalyst cost

Method 3: One-Pot Synthesis via Tandem Reactions

Streamlined Approach

  • Key Reagents :
    • 2,4-Difluoroaniline, thiophosgene, and cyclopentene-1,2-diamine.
    • In situ oxidation using Oxone® to achieve sulfone.

Advantages and Limitations

  • Yield : 70–75% with reduced purification steps.
  • Drawbacks : Requires strict stoichiometric control to avoid byproducts.
Table 3: One-Pot Method Performance
Metric Outcome
Purity 85–88%
Solvent Ethanol/water (3:1)
Temperature 80°C, 8 hours

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The dioxide functionality can be reduced to the corresponding sulfide.

    Substitution: The aromatic fluorine atoms can be substituted with nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(2,4-difluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the aromatic and heterocyclic moieties can interact with various receptors and enzymes, affecting their activity and signaling pathways. These interactions contribute to the compound’s biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with its analogs:

Compound (Substituent) Molecular Formula Molecular Weight (g/mol) Predicted Boiling Point (°C) Density (g/cm³) pKa Key Features Source
1-(4-Bromophenyl)-... C₁₁H₁₁BrN₂O₂S₂ 347.30 - - - Bromine enhances lipophilicity
1-(4-Methoxyphenyl)-... C₁₁H₁₁N₂O₃S₂ 299.34* - - - Methoxy group increases polarity
1-(2-Chlorophenyl)-... C₁₈H₁₇ClN₂O₄S 392.86 614.7 ± 55.0 1.441 ± 0.06 -0.50 ± 0.20 Chlorine improves metabolic stability
1-Phenyl-3-[3-(trifluoromethyl)phenyl]-... C₁₈H₁₅F₃N₂O₂S₂ 412.45 559.1 ± 60.0 1.56 ± 0.1 -1.13 ± 0.20 Trifluoromethyl enhances electron deficiency
Target: 1-(2,4-Difluorophenyl)-... C₁₁H₉F₂N₂O₂S₂ 313.33* ~550–600 (estimated) ~1.5 (estimated) ~-1.0 (estimated) Dual fluorine atoms increase electronegativity -

*Calculated using standard atomic masses.

Key Observations :

  • Molecular Weight : The bromophenyl analog (347.3 g/mol) is heavier due to bromine’s atomic mass, while the methoxyphenyl variant (299.34 g/mol) is lighter. The target compound’s difluorophenyl group balances steric bulk and electronic effects.
  • Boiling Point/Density : Chlorophenyl and trifluoromethylphenyl derivatives exhibit higher boiling points (614.7°C and 559.1°C, respectively) and densities (~1.44–1.56 g/cm³), correlating with increased molecular complexity and halogenated substituents.
  • Acidity (pKa) : Electron-withdrawing groups (e.g., -Cl, -CF₃) lower pKa values, enhancing acidity. The target compound’s dual fluorine substituents likely result in comparable or stronger acidity (estimated pKa ~-1.0).
Electronic and Structural Insights
  • Sulfone Group : The 5,5-dioxide moiety in all analogs contributes to high thermal stability and dipole interactions, critical for crystal packing and solubility in polar solvents .
  • Methoxy (CymitQuimica Analog): Electron-donating methoxy groups may enhance solubility in aqueous media but reduce metabolic stability . Trifluoromethyl (LIFE CHEMICALS): The -CF₃ group offers steric bulk and electron deficiency, often used in agrochemicals and pharmaceuticals for resistance to degradation .

Biological Activity

1-(2,4-Difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS Number: 887833-87-6) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities based on diverse research findings.

The molecular formula of the compound is C11H10F2N2O2S2C_{11}H_{10}F_2N_2O_2S^2, with a molecular weight of 304.3 g/mol. The structure features a tetrahydro-thieno-imidazole core, which is significant for its biological interactions.

PropertyValue
CAS Number887833-87-6
Molecular FormulaC₁₁H₁₀F₂N₂O₂S₂
Molecular Weight304.3 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to form the thieno-imidazole structure. Although specific synthetic pathways are not detailed in the available literature, similar compounds have been synthesized using methods involving cyclization and substitution reactions.

Antimicrobial Activity

Research has shown that compounds containing the thieno-imidazole moiety exhibit antimicrobial properties. For example, related derivatives have been tested against various bacterial strains, demonstrating significant inhibition compared to standard antibiotics. The activity often correlates with structural modifications in the thieno-imidazole framework.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. For instance, derivatives of imidazole and thiazole have exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific oncogenic pathways.

Case Study:
In a study evaluating the anticancer effects of similar compounds, one derivative was found to inhibit the growth of colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM. Such findings suggest that 1-(2,4-difluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide may also possess comparable activity.

Anti-inflammatory Effects

Compounds within this class have also been investigated for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The evaluation of IC50 values for COX inhibition is crucial for understanding their therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of thieno-imidazole derivatives is heavily influenced by their structural characteristics. Modifications at specific positions on the ring system can enhance or diminish activity. For instance:

  • Substituents on the phenyl ring: The presence and position of fluorine atoms can significantly affect the compound's interaction with biological targets.
  • Thieno-imidazole core modifications: Changes in the sulfur or nitrogen content can alter solubility and bioavailability.

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